methyl 2-amino-3-fluoro-6-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-fluoro-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOGVGJCYTXWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Reaction Chemistry and Chemical Transformations of Methyl 2 Amino 3 Fluoro 6 Methoxybenzoate
Reactivity of the Amino Group in Methyl 2-Amino-3-Fluoro-6-Methoxybenzoate
The amino group (NH₂) of this compound is a versatile handle for a wide array of chemical modifications, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
The nucleophilic character of the amino group readily allows for acylation and sulfonylation reactions. These reactions are fundamental in protecting the amino group or in the synthesis of biologically active amides and sulfonamides.
Acylation: In a typical acylation reaction, the amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This results in the formation of an amide linkage. For instance, the reaction with acetyl chloride would yield methyl 2-(acetylamino)-3-fluoro-6-methoxybenzoate. The reaction conditions, including the choice of solvent and base, are crucial for achieving high yields and minimizing side reactions.
Sulfonylation: Similarly, sulfonylation involves the reaction of the amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction leads to the formation of a sulfonamide. For example, the reaction with 2,6-difluorophenyl)sulfonyl chloride would yield methyl 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluorobenzoate. nih.gov
A related transformation involves the use of a tert-butoxycarbonyl (Boc) protecting group. The amino group of a similar compound, 6-amino-2-fluoro-3-methoxybenzoic acid, can be protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine to form a Boc-protected amine. evitachem.com This protected intermediate is then amenable to a variety of further chemical modifications where the reactivity of the amino group needs to be temporarily masked. evitachem.com
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acyl amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Boc Protection | Di-tert-butyl dicarbonate | Boc-protected amine |
The primary aromatic amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. Diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).
The resulting diazonium salt can then undergo a variety of transformations, most notably the Sandmeyer reaction. nih.gov The Sandmeyer reaction involves the substitution of the diazonium group with a nucleophile, catalyzed by a copper(I) salt. nih.gov This provides a reliable method for introducing halides (Cl, Br), cyano (CN), and other groups onto the aromatic ring. nih.gov
Examples of Sandmeyer Reactions:
Chlorination: Treatment of the diazonium salt with copper(I) chloride (CuCl) yields the corresponding aryl chloride.
Bromination: Treatment with copper(I) bromide (CuBr) yields the aryl bromide. nih.gov
Cyanation: Treatment with copper(I) cyanide (CuCN) introduces a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The conditions for Sandmeyer reactions, including the choice of copper salt, solvent, and temperature, can be optimized to achieve high yields of the desired product. nih.gov
| Transformation | Reagents | Product |
| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt |
| Sandmeyer (Chlorination) | CuCl | Aryl Chloride |
| Sandmeyer (Bromination) | CuBr | Aryl Bromide |
| Sandmeyer (Cyanation) | CuCN | Aryl Cyanide |
The amino group, in conjunction with the adjacent ester functionality, provides a strategic platform for the construction of various heterocyclic systems. Condensation reactions with bifunctional reagents can lead to the formation of fused heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.
Reactivity at the Ester Moiety of this compound
The methyl ester group of the title compound is susceptible to nucleophilic attack at the carbonyl carbon, allowing for its conversion into other functional groups.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acidic Hydrolysis: This is typically achieved by heating the ester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and the equilibrium can be driven towards the product by using a large excess of water.
Basic Hydrolysis (Saponification): This involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible as the carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves heating the methyl ester with an excess of another alcohol (e.g., ethanol, isopropanol). The equilibrium can be shifted towards the desired product by removing the methanol (B129727) that is formed during the reaction.
| Reaction | Reagents | Product |
| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid |
| Basic Hydrolysis | 1. NaOH, H₂O, heat 2. H₃O⁺ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or OR'⁻ | New Ester |
The ester group can be reduced to a primary alcohol. evitachem.com A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. evitachem.com The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting (2-amino-3-fluoro-6-methoxyphenyl)methanol can then be further functionalized. For example, the hydroxyl group can be converted to a leaving group (e.g., a tosylate or a halide) and subsequently displaced by a variety of nucleophiles, or it can be oxidized to an aldehyde.
| Reaction | Reagent | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
Transformations Involving the Fluoro Group of this compound
The fluorine atom, being the most electronegative element, significantly influences the electronic properties of the aromatic ring and can itself be a site for substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides, particularly when the ring is activated by electron-withdrawing groups. nih.govmasterorganicchemistry.com In the case of this compound, the electron-donating nature of the amino and methoxy (B1213986) groups generally disfavors classical SNAr reactions which typically require electron-deficient arenes. mdpi.com However, the high electronegativity of fluorine can make the carbon to which it is attached sufficiently electrophilic to react with strong nucleophiles under specific conditions. youtube.com The success of SNAr reactions on this substrate would likely depend on factors such as the nucleophile's strength, reaction temperature, and the potential for the amino group to be transiently protected or modified to reduce its deactivating effect.
Generally, the reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of fluorine. nih.govyoutube.com Therefore, despite the presence of electron-donating groups, the fluorine atom in this compound represents a potential handle for the introduction of various nucleophiles. For instance, reactions with organolithium or Grignard reagents have been shown to displace ortho-fluoro or methoxy groups in unprotected benzoic acids. researchgate.net
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to selectively deprotonate the ortho-position with a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org The methoxy group is a well-established directing metalation group (DMG). wikipedia.orgharvard.edu However, the fluorine atom can also act as a directing group, albeit a weaker one compared to the methoxy group.
In the context of this compound, the methoxy group at position 6 would be the primary director for lithiation. The strong ortho-directing ability of the methoxy group would likely lead to deprotonation at the C5 position. The fluorine at C3 is less likely to direct metalation to C2 or C4 due to the stronger directing power of the methoxy group and the presence of the deactivating ester group. The amino group at C2 would also influence the regioselectivity, potentially forming a complex with the organolithium reagent. The interplay between these directing groups would ultimately determine the site of metalation.
Aromatic Ring Functionalization and Derivatization of this compound
The substituted benzene (B151609) ring of this compound is amenable to various functionalization and derivatization reactions, enabling the synthesis of a wide array of complex molecules.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. The regiochemical outcome of EAS on this compound is governed by the directing effects of the existing substituents. The amino (-NH2) group is a powerful activating and ortho-, para-directing group. byjus.com The methoxy (-OCH3) group is also activating and ortho-, para-directing. The fluoro (-F) group is deactivating but ortho-, para-directing.
Given the substitution pattern, the positions ortho and para to the strongly activating amino group are C3 and C5. However, C3 is already substituted with a fluorine atom. Therefore, the most likely position for electrophilic attack would be C5, which is para to the amino group and ortho to the methoxy group. The directing effects of the amino and methoxy groups would reinforce each other to activate this position. It is important to note that direct nitration or halogenation of anilines can be challenging and may lead to side reactions or poly-substitution due to the high reactivity of the ring. libretexts.orgyoutube.com Often, the amino group is acetylated to moderate its activating effect and to avoid these issues. libretexts.org
| Reaction Type | Potential Reagents | Predicted Major Product Position | Notes |
| Nitration | HNO₃/H₂SO₄ | C5 | The amino group may be protonated in the acidic medium, forming a deactivating -NH₃⁺ group, which could lead to meta-products. chemistrysteps.com Acetylation of the amino group is a common strategy to control the reaction. libretexts.org |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | C5 | The high reactivity of the aniline (B41778) derivative can lead to polyhalogenation. youtube.com |
| Sulfonation | Fuming H₂SO₄ | C5 | Anilinium hydrogen sulfate (B86663) is formed initially, which upon heating can yield the sulfonic acid derivative. byjus.com |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Not generally feasible | The Lewis acid catalyst (AlCl₃) complexes with the basic amino group, deactivating the ring towards Friedel-Crafts reactions. libretexts.orgchemistrysteps.com |
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The fluorine atom of this compound could potentially serve as a leaving group in some cross-coupling reactions, although aryl fluorides are generally less reactive than other aryl halides. However, recent advances have enabled the use of fluoroarenes in reactions like Sonogashira couplings. organic-chemistry.org More commonly, the aromatic ring would first be functionalized with a more reactive handle, such as a bromine or iodine atom, via electrophilic halogenation (as discussed in 3.4.1) to facilitate these couplings.
Suzuki Coupling: This reaction would involve the coupling of the (halogenated) aryl derivative with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Heck Reaction: The (halogenated) aryl derivative could be coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. mdpi.com
Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon bond between the (halogenated) aryl derivative and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds. beilstein-journals.orgresearchgate.net While the starting material already contains an amino group, this reaction could be used to introduce a different amine or to further functionalize a halogenated derivative. For instance, selective amination of an aryl bromide in the presence of an aryl chloride has been demonstrated. nih.gov
The presence of multiple functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. nih.govsemanticscholar.org The amino group and the ester group, or derivatives thereof, are particularly well-suited for constructing fused ring systems.
Iv. Advanced Spectroscopic and Structural Elucidation Studies of Methyl 2 Amino 3 Fluoro 6 Methoxybenzoate and Its Derivatives
X-ray Crystallography of Methyl 2-Amino-3-Fluoro-6-Methoxybenzoate Co-crystals or Derivatives
The solid-state structure of a molecule reveals its preferred conformation and geometric parameters in the crystalline phase. For derivatives of the title compound, such as methyl 2-amino-3-chloro-4-methoxybenzoate, X-ray diffraction analysis provides definitive structural data. researchgate.netwilliams.edu The analysis confirms the planarity of the benzene (B151609) ring and the specific orientations of the substituent groups (amino, methoxy (B1213986), and methyl ester) relative to the ring.
In the crystal structure of the closely related methyl 2-amino-3-chloro-4-methoxybenzoate, the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netwilliams.edunih.gov The conformation of such molecules is often stabilized by intramolecular hydrogen bonds, for example, between the amino group and the oxygen of the ester carbonyl group, which results in a nearly planar six-membered ring system. researchgate.net The rigid aromatic backbone of aminobenzoic acid derivatives significantly constrains their conformational freedom. nih.govacs.org
Table 3: Crystallographic Data for the Derivative Methyl 2-Amino-3-Chloro-4-Methoxybenzoate researchgate.netwilliams.edu
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀ClNO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁ (No. 4) |
| a (Å) | 10.677(2) |
| b (Å) | 4.0074(8) |
| c (Å) | 11.866(2) |
| β (°) | 112.108(6) |
| Volume (ų) | 470.37(17) |
| Z (Molecules per unit cell) | 2 |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net For aminobenzoate derivatives, hydrogen bonding is a dominant force, typically involving the amino group as a donor and the carbonyl oxygen as an acceptor, linking molecules into chains or layers. researchgate.netmdpi.com
In addition to strong hydrogen bonds, weaker interactions such as C-H···π interactions, π-π stacking, and interactions involving the halogen (fluorine or chlorine) and methoxy groups play a crucial role in stabilizing the crystal structure. rsc.orgnih.gov The presence of a fluorine atom can lead to specific C-H···F or F···F contacts that influence the packing arrangement. nih.govdntb.gov.ua The interplay of these varied interactions determines the final crystal packing, which can adopt motifs like parallel layers or more complex three-dimensional networks. nih.govresearchgate.net The study of these interactions is critical for understanding the solid-state properties of the material. nih.govwhiterose.ac.ukmdpi.com
V. Computational and Theoretical Investigations of Methyl 2 Amino 3 Fluoro 6 Methoxybenzoate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about the electron distribution and energy levels within methyl 2-amino-3-fluoro-6-methoxybenzoate.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. oaji.netscispace.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is likely to be distributed over the electron-deficient regions, particularly the methyl ester group and the carbon atoms influenced by the electronegative fluorine atom.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemmethod.com The interplay of the various substituents on the benzene (B151609) ring of this compound makes the precise prediction of this gap complex. However, based on general principles observed in substituted benzenes, the following qualitative predictions can be made:
Amino and Methoxy (B1213986) Groups: These electron-donating groups will raise the energy of the HOMO.
Fluoro and Methyl Ester Groups: These electron-withdrawing groups will lower the energy of the LUMO.
The net effect on the HOMO-LUMO gap will depend on the relative strengths of these opposing influences. Computational methods like Density Functional Theory (DFT) are employed to calculate these orbital energies and predict the molecule's reactivity towards electrophiles and nucleophiles. dergipark.org.tr
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Electron-accepting orbital, likely localized on the ester and fluoro-substituted regions. |
| HOMO | -6.0 | Electron-donating orbital, likely localized on the amino and methoxy-substituted regions. |
| HOMO-LUMO Gap | 4.5 | Indicator of chemical reactivity and stability. |
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net This map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to denote regions of varying potential:
Red: Indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.
Blue: Represents regions of positive electrostatic potential, which are prone to nucleophilic attack. These areas are usually found around hydrogen atoms, particularly those attached to electronegative atoms.
Green: Denotes regions of neutral potential.
For this compound, the ESP map would likely show negative potential (red) around the oxygen atoms of the methoxy and ester groups, as well as the nitrogen atom of the amino group. The most positive potential (blue) would be expected around the hydrogen atoms of the amino group. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. This detailed charge distribution map is invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in crystal engineering and drug design. scienceopen.com
Conformational Analysis and Energy Minima
The flexibility of the substituent groups in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space and the energy barriers that separate them.
Rotational Barriers of Substituents
The rotation of the amino, methoxy, and methyl ester groups around their bonds to the benzene ring is not entirely free. Steric hindrance and electronic effects create energy barriers to rotation. srce.hrresearchgate.net Computational studies on similar substituted aromatic compounds have shown that the magnitude of these rotational barriers can be significant. researchgate.netugm.ac.idmdpi.com
For this compound, the rotational barrier of the amino group will be influenced by the adjacent fluorine and the steric bulk of the methoxy group on the other side. Similarly, the rotation of the methoxy and methyl ester groups will be restricted by their neighboring substituents. Determining these rotational barriers is crucial for understanding the molecule's dynamic behavior and the population of different conformers at a given temperature.
Intramolecular Hydrogen Bonding Effects and Stability
The presence of a fluorine atom and a methoxy group ortho to the amino group introduces the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen atom of the amino group and the lone pair of electrons on the fluorine atom (N-H···F) or the oxygen atom of the methoxy group (N-H···O). ucla.edu
Table 2: Potential Intramolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Strength |
| Hydrogen Bond | N-H (amino) | F (fluoro) | Weak |
| Hydrogen Bond | N-H (amino) | O (methoxy) | Moderate |
This table presents a qualitative prediction of potential intramolecular interactions.
Reaction Mechanism Elucidation via Computational Modeling
For this compound, computational modeling could be used to explore various potential reactions, such as:
Electrophilic Aromatic Substitution: Predicting the most likely site of substitution on the aromatic ring by analyzing the stability of the corresponding intermediates (sigma complexes).
Nucleophilic Acyl Substitution: Modeling the reaction at the ester group to understand its reactivity towards various nucleophiles.
Oxidation of the Amino Group: Investigating the mechanism of oxidation and the nature of the resulting products.
By calculating the activation energies for different possible pathways, computational chemistry can provide valuable insights that complement and guide experimental studies, leading to a more profound understanding of the chemical behavior of this compound.
Transition State Identification and Energy Profiles for Key Reactions
The reactivity of this compound is characterized by the interplay of its amino, fluoro, and methoxy substituents on the aromatic ring, as well as the reactivity of the methyl ester group. Key reactions could include electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, and reactions involving the amino group, such as acylation or alkylation.
For instance, in a potential acylation reaction at the amino group, computational models can predict the geometry of the transition state as the acylating agent approaches and forms a new bond with the nitrogen atom. The energy profile would show the energy barrier for this step. Similarly, for the hydrolysis or aminolysis of the ester group, which proceeds through a tetrahedral intermediate, DFT calculations can elucidate the energies of the transition states for the formation and breakdown of this intermediate. acs.orgacs.org A plausible mechanism for a reaction, such as amide bond formation from a carboxylic acid and the aniline (B41778) derivative, can be proposed and evaluated based on the calculated energy barriers for different potential pathways. rsc.org
Table 1: Illustrative Calculated Energy Barriers for a Generic Amide Formation Reaction
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |
| TS1 | Nucleophilic attack of amine on activated carboxylic acid | 15.2 |
| TS2 | Proton transfer to a catalytic species | 10.8 |
| TS3 | Collapse of tetrahedral intermediate | 18.5 |
Note: The data in this table is illustrative and based on generalized computational studies of amide bond formation. The values are not specific to this compound and serve to demonstrate the type of data obtained from transition state calculations.
Solvent Effects on Reaction Pathways and Energetics
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational chemistry provides methods to model these solvent effects and understand their origin at a molecular level. There are two primary approaches to modeling solvent effects: implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, an implicit solvent model could predict how the polarity of the solvent stabilizes or destabilizes the reactants, transition states, and products of a given reaction, thereby altering the energy profile. rsc.org For example, a polar solvent would be expected to stabilize charged or highly polar transition states, potentially lowering the activation energy and accelerating the reaction rate. youtube.com
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific short-range interactions, such as hydrogen bonding between the solvent and the solute. For this compound, explicit solvent molecules could form hydrogen bonds with the amino group or the carbonyl oxygen of the ester. These specific interactions can play a crucial role in stabilizing certain conformations or transition states, an effect that might not be fully captured by an implicit model. rsc.org Studies on reactions of similar molecules, like the benzylation of aniline, have shown that the nature of the solvent can significantly influence reaction kinetics. acs.org
Table 2: Illustrative Example of Calculated Solvent Effects on a Reaction Barrier
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | 25.0 |
| Toluene | 2.4 | 23.5 |
| Acetone | 20.7 | 21.1 |
| Water | 78.4 | 19.8 |
Note: This table presents hypothetical data to illustrate the trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state. The values are not specific to this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. nih.gov For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The predicted shifts are influenced by the electronic environment of each nucleus, which is determined by the combined effects of the fluoro, amino, and methoxy substituents. Comparing the predicted spectrum to an experimental one can aid in the definitive assignment of peaks. Studies on substituted anilines and phenyl benzoates have demonstrated the utility of such calculations in understanding substituent effects on NMR chemical shifts. nih.govenseignementsup-recherche.gouv.fr
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Benzoate (B1203000)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 166.5 |
| C-O (ester) | 129.8 |
| C-N | 148.2 |
| C-F | 155.1 (J_CF = 245 Hz) |
| C-OCH₃ | 159.3 |
| -OCH₃ | 52.4 |
Note: The data in this table is representative of values for a substituted methyl benzoate and is intended to be illustrative. The values are not specific to this compound. The carbon attached to fluorine would appear as a doublet with a large coupling constant (J_CF).
IR Frequencies: The calculation of vibrational frequencies provides a predicted infrared (IR) spectrum. These calculations can help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as stretching, bending, and wagging modes. For this compound, key predicted vibrational frequencies would include the N-H stretches of the amino group, the C=O stretch of the ester, C-O stretches, and vibrations associated with the substituted aromatic ring. The calculated frequencies are often systematically scaled to improve agreement with experimental data. Computational studies on substituted benzoic acid esters have shown how substituent effects can influence the position of the carbonyl stretching frequency. researchgate.netdocbrown.info
Table 4: Illustrative Predicted IR Frequencies for a Substituted Amino Benzoate
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Symmetric Stretch | 3420 |
| N-H Asymmetric Stretch | 3510 |
| C-H Aromatic Stretch | 3050-3100 |
| C=O Ester Stretch | 1715 |
| C-N Stretch | 1280 |
| C-F Stretch | 1250 |
| C-O-C Asymmetric Stretch | 1190 |
Note: This table contains representative predicted IR frequencies for a molecule with similar functional groups. The exact values for this compound would require specific calculations.
Vi. Applications of Methyl 2 Amino 3 Fluoro 6 Methoxybenzoate As a Building Block in Organic Synthesis
Precursor for Nitrogen-Containing Heterocycles
The presence of an ortho-amino benzoate (B1203000) structural motif is a classic feature for the construction of fused nitrogen-containing heterocyclic rings. The amine provides a nucleophilic center for cyclization reactions, while the ester group can participate in or be modified for subsequent ring-forming steps.
Indole (B1671886) Derivatives: The synthesis of indoles often involves the formation of a key C-C or C-N bond adjacent to an aniline (B41778) nitrogen. Although direct synthesis from methyl 2-amino-3-fluoro-6-methoxybenzoate is not prominently documented, its parent structure, anthranilic acid, is a known precursor for indoles through various methods. For instance, 2-amino-3-fluorobenzoic acid is a key intermediate for indole derivatives. orgsyn.org One plausible pathway involves the conversion of the subject compound into a more reactive intermediate. For example, the amino group could be transformed into a hydrazine, setting the stage for a Fischer indole synthesis. Alternatively, modern cross-coupling methods, which utilize substituted anilines, could be adapted. The electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine and ester groups would influence the regioselectivity and reaction conditions of such cyclizations.
Quinoline (B57606) Derivatives: Quinolines are traditionally synthesized via methods like the Skraup, Doebner-von Miller, or Friedländer syntheses, which typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds, glycerol, or 1,3-dicarbonyl compounds, respectively. nih.gov The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is particularly relevant. While this compound does not possess the required aldehyde or ketone, it could be chemically modified to such a precursor. More contemporary methods involve the catalytic cyclization of 2-aminobenzyl alcohols with ketones or aldehydes. researchgate.netrsc.org The parent compound could theoretically be reduced at the ester position to the corresponding alcohol to become a suitable substrate for these modern, often metal-catalyzed, quinoline syntheses. organic-chemistry.org
Table 1: Selected Modern Quinoline Synthesis Methods Applicable to Aniline Derivatives
| Method | Key Reactants | Catalyst/Conditions | Description |
|---|---|---|---|
| Modified Friedländer Synthesis | 2-Aminobenzyl alcohol, Ketone | Mg-Al hydrotalcite | A heterogeneous catalytic system for the cyclization reaction. researchgate.net |
| Copper-Catalyzed Synthesis | 2-Aminobenzyl alcohol, Aryl ketone | N-Heterocyclic Carbene-Cu, DMSO | An indirect Friedländer reaction performed at room temperature. rsc.org |
| Photocatalytic Synthesis | 2-Aminobenzyl alcohol, Secondary alcohol | Anthraquinone, Visible light, DMSO | A metal-free approach using an organic photocatalyst. organic-chemistry.org |
| Three-Component Reaction | Aryl methyl ketone, Arylamine, 1,3-Dicarbonyl compound | Metal-free, mild conditions | Achieves C-C bond cleavage of the dicarbonyl compound to act as a C1 synthon. organic-chemistry.org |
Benzoxazines: The synthesis of 1,3-benzoxazines is typically achieved through a Mannich-like condensation involving a phenol, a primary amine, and formaldehyde. nih.govnih.gov To utilize this compound for this purpose, it would serve as the primary amine component. The reaction would require a suitable phenolic partner and a source of formaldehyde, leading to a benzoxazine (B1645224) ring fused to a second ring system. Another established route involves the reaction of isatoic anhydrides (derived from anthranilic acids) with acylating agents, which forms 2-substituted-4H-3,1-benzoxazine-4-ones. google.com Hydrolysis of the ester in the title compound to the corresponding anthranilic acid would provide entry into this synthetic pathway.
Benzothiazines: The construction of the benzothiazine skeleton generally relies on precursors containing both nitrogen and sulfur. A common method involves the cyclization of 2-aminothiophenol (B119425) with a suitable partner. Therefore, to use this compound, a synthetic step to introduce a sulfur functionality ortho to the amino group would be necessary. Alternatively, some modern syntheses achieve benzothiazine formation through palladium-catalyzed reactions of substituted chloro-benzaldehydes with sulfoximines or by nucleophilic substitution on fluoro-benzothiazines. nih.gov The inherent fluorine atom on the ring of the title compound could potentially be leveraged in such nucleophilic aromatic substitution strategies after initial heterocycle formation. nih.gov
The unique substitution pattern of this compound makes it an interesting starting material for more complex fused systems. For example, pyrimido[4,5-b]indoles have been synthesized via intramolecular cyclization of substituted N-aryl-aminopyrimidines, which are themselves derived from aniline precursors. The reaction of an aniline with a halogenated pyrimidine (B1678525) is a key step in forming the necessary intermediate for the final palladium- or copper-catalyzed ring closure. The electronic properties of the fluoro and methoxy groups on this compound would play a crucial role in the success and regiochemistry of such synthetic sequences.
Scaffold for Novel Fluorinated Aromatic Compounds
The title compound is itself a functionalized fluorinated aromatic molecule and can serve as a scaffold for creating more elaborate derivatives through modification of its existing functional groups.
Fluoro-Substituted Benzoic Acids: A straightforward modification of this compound is the hydrolysis of its methyl ester group. This reaction, typically conducted under acidic or basic conditions, would yield 2-amino-3-fluoro-6-methoxybenzoic acid. This resulting anthranilic acid derivative is a valuable intermediate in its own right, often used in the synthesis of pharmaceuticals and other heterocycles. orgsyn.org The free carboxylic acid provides a handle for numerous other transformations, such as amide bond formation or conversion to other functional groups. General processes for preparing various fluorinated benzoic acids often involve multi-step syntheses starting from simpler fluorinated aromatics or via halogen-exchange (Halex) reactions. google.comgoogle.com
Fluoro-Substituted Anilines: The amino group on the scaffold can be modified to create a diverse array of substituted anilines. For example, N-alkylation or N-arylation can be achieved through various methods. nih.gov Furthermore, the entire ester functionality could be removed or transformed. For instance, decarboxylation of the corresponding benzoic acid (obtained via hydrolysis) would yield 3-fluoro-4-methoxyaniline, simplifying the substitution pattern. The synthesis of fluorinated anilines is a significant area of research, with methods ranging from the reduction of nitroaromatics to the direct fluorination of aniline precursors. google.comgoogle.comresearchgate.net
Fluoroaryl Ethers: The compound already contains a methoxy group, making it a fluoroaryl ether. The stability and electronic influence of the OCF₃ group are well-studied, making it a desirable substituent in medicinal chemistry. beilstein-journals.org While the title compound contains a simple methoxy group, its aromatic ring could be further functionalized. For example, if other positions on the ring were modified with a leaving group, additional ether linkages could be introduced via nucleophilic substitution. The synthesis of complex fluoroaryl ethers can also be approached through copper-catalyzed reactions of N-heterocycles with gem-dihalo-olefins, leading to vinyl ethers. researchgate.net
Fluoroaryl Amines: The primary amino group of this compound is a key site for derivatization. It can undergo reactions typical of anilines, such as diazotization followed by substitution, or direct coupling reactions to form more complex secondary or tertiary amines. For example, it could be a substrate in Buchwald-Hartwig amination reactions to form N-aryl bonds. The development of fluorinated anilines is of high interest, with recent methods focusing on enantioselective synthesis to produce chiral building blocks for pharmaceuticals and materials science. beilstein-journals.org
Table 2: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Product | Significance |
|---|---|---|---|
| Methyl Ester | Hydrolysis | 2-Amino-3-fluoro-6-methoxybenzoic acid | Precursor for heterocycles (e.g., benzoxazinones), amide synthesis. google.cominchem.org |
| Methyl Ester | Reduction | (2-Amino-3-fluoro-6-methoxyphenyl)methanol | Intermediate for Friedländer quinoline synthesis. researchgate.netrsc.org |
| Amino Group | N-Alkylation/Arylation | N-Substituted aniline derivative | Diversification for biological screening, modification of electronic properties. nih.govjmb.or.kr |
| Amino Group | Diazotization/Sandmeyer | 2-Halo-3-fluoro-6-methoxybenzoate | Replacement of the amino group with various other substituents. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted benzene (B151609) derivative | Introduction of new functional groups (e.g., nitro, halo), guided by existing substituents. |
Role in the Synthesis of Complex Organic Molecules
The utility of substituted anthranilates, such as this compound, is well-established in the synthesis of a variety of heterocyclic compounds, many of which form the core of medicinally important molecules. The presence of the amine and ester functionalities allows for a range of chemical manipulations, including cyclization reactions to form fused ring systems.
While specific, publicly documented examples of complex molecules synthesized directly from this compound are not extensively available, the known reactivity of closely related analogs provides a clear indication of its potential applications. For instance, anthranilic acid derivatives are crucial intermediates in the preparation of quinazolines and indoles, classes of compounds known for their diverse biological activities. The fluoro and methoxy substituents on the target compound can be exploited to fine-tune the electronic properties and metabolic stability of the final products.
A general synthetic strategy involves the reaction of the amino group with a suitable electrophile, followed by cyclization. The fluorine atom at the 3-position can influence the regioselectivity of these reactions and enhance the biological efficacy of the resulting molecule.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Potential Synthetic Approach | Key Reactions |
| Quinazolinones | Reaction with a one-carbon synthon (e.g., formamide, orthoesters) | Cyclocondensation |
| Acridones | Reaction with a substituted benzoic acid derivative | Cyclization, Aromatization |
| Benzoxazinones | Reaction with phosgene (B1210022) or its equivalents | Cyclization |
| Indoles | Fischer indole synthesis (after derivatization) | Cyclization, Rearrangement |
This table is illustrative and based on the known reactivity of related anthranilate derivatives.
Potential Applications in Material Science Precursors (e.g., monomers for polymers with specific properties)
The bifunctional nature of this compound, possessing both an amine and an ester group, makes it an attractive candidate as a monomer precursor for the synthesis of advanced polymers. The incorporation of fluorine atoms into polymer backbones is a well-known strategy to impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants.
This compound can, in principle, be used to prepare fluorinated polyamides, polyimides, or polybenzoxazoles. Following hydrolysis of the methyl ester to the corresponding carboxylic acid, the resulting amino acid can undergo polycondensation reactions with suitable comonomers (e.g., diacids, diacyl chlorides, or diamines) to yield high-performance polymers.
The methoxy group can also play a role in modifying the polymer's properties, potentially influencing its solubility and processing characteristics. While specific examples of polymers synthesized from this compound are not detailed in available literature, the general principles of polymer chemistry suggest its utility in this field.
Table 2: Potential Polymer Classes from this compound Precursors
| Polymer Class | Monomer Requirement | Potential Properties |
| Polyamides | Diacid or Diacyl Chloride | High thermal stability, chemical resistance |
| Polyimides | Dianhydride | Excellent thermal and oxidative stability, good mechanical properties |
| Polybenzoxazoles | Dicarboxylic Acid | High-temperature resistance, good dielectric properties |
This table outlines potential applications based on the functional groups present in the molecule.
Vii. Emerging Research Directions and Future Perspectives on Methyl 2 Amino 3 Fluoro 6 Methoxybenzoate
Novel Synthetic Methodologies and Catalytic Approaches
The synthesis of complex aromatic compounds like methyl 2-amino-3-fluoro-6-methoxybenzoate is increasingly benefiting from cutting-edge technologies that promise greener, safer, and more efficient chemical transformations.
Modern synthetic organic chemistry is being revolutionized by the adoption of photoredox catalysis and electrochemistry. These methods offer alternative energy inputs (light and electricity, respectively) to drive chemical reactions, often under mild conditions and with high selectivity.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds. mdpi.comdntb.gov.ua For the synthesis of fluorinated aromatic compounds, this methodology has shown significant promise. mdpi.comdntb.gov.ua The generation of radical intermediates under gentle conditions allows for C-H functionalization, a process that can introduce fluorine or other groups with high precision. nih.gov For instance, photoredox-catalyzed methods have been developed for the carbofluorination of dehydroalanine (B155165) derivatives to produce α-fluoro-α-amino acids. nih.gov Such strategies could be adapted to introduce the fluorine atom onto the aromatic core of a precursor to this compound, potentially simplifying synthetic routes and improving yields. The C−H fluoromethoxylation of arenes via photoredox catalysis is another relevant advancement, suggesting that the methoxy (B1213986) group could also be introduced using these light-driven methods. nih.gov
Electrochemistry: Electrochemical synthesis provides a reagent-free method for oxidation and reduction, minimizing waste and avoiding the use of harsh chemicals. The electrochemical synthesis of aromatic amines is a well-established field, and these techniques could be applied to the synthesis of aminobenzoate precursors. nih.gov Furthermore, electrochemical methods have been used for the functionalization of surfaces with aminobenzene derivatives, indicating the potential for electrochemical derivatization of the target molecule. researchgate.net The one-step electrochemical synthesis of aminobenzoic acid functionalized graphene oxide highlights the utility of this approach in creating novel materials. nih.gov
A hypothetical application of these technologies in the synthesis of this compound could involve the electrochemical reduction of a nitro group to an amine, followed by a photoredox-catalyzed fluorination or methoxylation step on a suitable precursor.
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the production of fine chemicals and pharmaceutical intermediates. ajinomoto.comcordenpharma.comyoutube.com These benefits are particularly pronounced for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.orgcontractpharma.com
The synthesis of a halogenated compound like this compound often involves reactions such as fluorination or nitration, which can be hazardous on a large scale. contractpharma.com Flow chemistry mitigates these risks by minimizing the reaction volume at any given time and providing superior heat transfer, thus preventing runaway reactions. cordenpharma.comcontractpharma.com
Key Advantages of Flow Chemistry for Synthesizing Functionalized Aromatics:
| Feature | Benefit in Synthesis of this compound |
| Enhanced Safety | Allows for the safe handling of potentially hazardous reagents and intermediates, such as those used in fluorination and nitration reactions. cordenpharma.com |
| Improved Heat Transfer | Provides precise temperature control, which is crucial for selective and high-yielding aromatic substitution reactions. rsc.org |
| Increased Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. ajinomoto.com |
| Higher Purity | Precise control over stoichiometry and residence time can lead to fewer byproducts and a cleaner reaction profile. |
| Process Intensification | Enables the integration of multiple reaction and purification steps into a single, continuous process. |
The continuous production of halogenated aromatic intermediates is a key area where flow chemistry is being applied. rsc.org A potential flow process for this compound could involve the sequential nitration, reduction, halogenation, and esterification of a suitable aromatic starting material in a series of connected flow reactors.
Advanced Catalytic Applications in Derivatization
The functional groups of this compound—the amino, fluoro, and ester moieties—provide multiple handles for further chemical modification. Advanced catalytic methods are enabling the precise and efficient derivatization of such molecules, leading to the creation of libraries of new compounds with potentially valuable properties.
Cooperative catalysis, where two or more catalysts work in concert to enable a transformation that is not possible with either catalyst alone, is a rapidly developing field. For example, the combination of photoredox catalysis and N-heterocyclic carbene (NHC) catalysis has been used for the fluoroaroylation of gem-difluoroalkenes. researchgate.net This type of methodology could be adapted to use this compound or its derivatives as building blocks for the synthesis of more complex molecules, such as α-trifluoromethyl-substituted ketones.
Chemoinformatics and Data-Driven Research on Derivatives
The integration of data science and machine learning into the chemical sciences is accelerating the discovery of new molecules and materials. rsc.orgyoutube.comescholarship.org Chemoinformatics tools can be used to predict the properties of derivatives of this compound, guiding synthetic efforts toward compounds with desired characteristics.
A typical data-driven workflow for materials discovery involves several stages: youtube.comescholarship.org
Data Mining: Assembling large datasets of chemical structures and their associated properties from literature, patents, and databases.
Feature Engineering: Representing molecules as numerical descriptors that capture their structural and chemical features.
Model Training: Using machine learning algorithms to build predictive models that correlate the molecular features with the properties of interest.
Virtual Screening: Using the trained models to screen virtual libraries of candidate molecules and identify those with the most promising properties.
Experimental Validation: Synthesizing and testing the top-ranked candidates to confirm the model's predictions.
For this compound, chemoinformatics could be used to design derivatives with optimized biological activity, electronic properties, or material characteristics. For example, by analyzing the structure-activity relationships of known bioactive aminobenzoates, it may be possible to predict modifications to the parent molecule that would enhance its efficacy for a particular target.
Potential in Rational Design of Advanced Materials
The unique combination of functional groups in this compound makes it an intriguing candidate for the rational design of advanced materials. The amino group can participate in hydrogen bonding and can be used to functionalize other materials, while the fluorine atom can impart properties such as increased thermal stability and altered electronic characteristics.
Potential Applications in Advanced Materials:
Functionalized Nanomaterials: The amino group can be used to covalently attach the molecule to the surface of carbon nanomaterials like graphene or carbon nanotubes, creating new hybrid materials with tailored properties. rsc.org The presence of the fluorine and methoxy groups could further tune the electronic and surface properties of these materials.
Polymers and Organic Electronics: The molecule could be incorporated as a monomer into polymers, potentially leading to materials with interesting optical or electronic properties. The electron-withdrawing and electron-donating groups on the aromatic ring could be leveraged in the design of materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The future of this compound is likely to be shaped by these emerging research trends. As synthetic methods become more sophisticated and our ability to predict and design molecular properties improves, this compound and its derivatives may find applications in a wide range of scientific and technological fields.
Q & A
Q. Advanced Methodological Approach :
- Stepwise Functionalization : Begin with selective protection of the amino group to avoid side reactions during fluorination or methoxylation. For example, tert-butoxycarbonyl (Boc) protection can stabilize the amino group while introducing the fluoro and methoxy substituents .
- Temperature Control : Use mild reaction temperatures (e.g., 45°C) to minimize decomposition, as demonstrated in triazine-based syntheses where elevated temperatures led to undesired byproducts .
- Purification : Employ column chromatography with gradients of hexane/EtOH (1:1) or preparative HPLC to isolate the target compound from regioisomers or unreacted intermediates. This is critical due to the compound’s structural similarity to analogs like methyl 4-fluorobenzoate .
What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Q. Advanced Methodological Approach :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns influenced by adjacent fluorine atoms .
- Mass Spectrometry (HRMS) : Verify molecular weight (calc. 213.17 g/mol for ) to distinguish it from analogs like methyl 3-fluorobenzoate (154.13 g/mol) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly when differentiating between 3-fluoro and 4-fluoro isomers, which are common in substituted benzoates .
How do competing substituent effects (e.g., amino, fluoro, methoxy groups) influence the reactivity of this compound in nucleophilic aromatic substitution reactions?
Q. Advanced Mechanistic Analysis :
- Electron-Donating vs. Electron-Withdrawing Effects : The amino group (-NH) is strongly electron-donating, activating the ring toward electrophilic substitution, while the fluoro group (-F) is weakly electron-withdrawing, directing reactions to specific positions. Methoxy (-OCH) further complicates regioselectivity by ortho/para-directing .
- Experimental Validation : Compare reactivity with analogs like 2-fluoro-6-methoxyphenylboronic acid, where boronation occurs preferentially at the para position to fluorine due to steric and electronic effects .
What strategies can be employed to resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound derivatives?
Q. Advanced Data Reconciliation :
- Solvent and Isotope Effects : Note that -NMR shifts vary in DMSO-d vs. CDCl. For example, aromatic protons in DMSO-d may downfield-shift by 0.2–0.5 ppm due to hydrogen bonding with the amino group .
- Comparative Analysis : Cross-reference with structurally similar compounds, such as fluorescein methyl ester (δ 6.8–7.2 ppm for xanthene protons), to identify anomalies in aromatic region assignments .
In designing multi-step syntheses involving this compound, how can researchers mitigate side reactions caused by the electron-withdrawing fluoro group?
Q. Advanced Synthetic Design :
- Protection-Deprotection Strategies : Temporarily convert the amino group to a stable derivative (e.g., acetyl or Boc-protected) before introducing fluorine. This prevents unwanted cyclization or oxidation .
- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions to avoid dehalogenation side reactions, as seen in triazine-based syntheses .
- Kinetic Control : Optimize reaction times to prevent over-fluorination, a common issue in electrophilic fluorination of electron-rich aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
